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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethylnicotinamide

Cat. No.: B118945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

chloro-dimethylnicotinamides, a class of compounds with significant biological activities,

notably in the agrochemical and pharmaceutical sectors. While a single comprehensive study

detailing a systematic SAR for a complete series of chloro-dimethylnicotinamides is not publicly

available, this document synthesizes findings from various studies on related nicotinamide

derivatives to elucidate the key structural determinants for their fungicidal, insecticidal, and

herbicidal properties.

Introduction
Nicotinamide, a form of vitamin B3, and its derivatives are a versatile scaffold in medicinal and

agricultural chemistry.[1] The introduction of chloro and dimethyl substituents onto the

nicotinamide core can profoundly influence the molecule's physicochemical properties and its

interaction with biological targets. This guide focuses on elucidating how the position and

number of these substituents affect the biological efficacy of this compound class, providing a

valuable resource for the rational design of novel and more potent agents.
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Several studies have highlighted the potential of chloro-nicotinamide derivatives as potent

fungicides, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal

respiratory chain.[1] The commercial success of boscalid, a nicotinamide derivative, has

spurred further research in this area.[1]

Key SAR Insights for Fungicidal Activity:
Substitution on the Pyridine Ring: The presence and position of a chlorine atom on the

pyridine ring are critical for fungicidal activity. For instance, in a series of N-(thiophen-2-yl)

nicotinamide derivatives, a compound with chloro substituents at both the 5- and 6-positions

of the pyridine ring (compound 4f) demonstrated the highest fungicidal activity against

cucumber downy mildew.[2]

Amide Linkage: Modifications of the amide group can significantly impact activity. While this

guide focuses on N,N-dimethyl amides, it is noteworthy that in broader studies, bulky

aromatic substituents on the amide nitrogen have been shown to be crucial for high activity

in SDH inhibitors.[3]

Combined Effect of Substituents: The interplay between the chloro and methyl groups is

essential. Primary structure-activity relationships have revealed that the introduction of 4-

chloro-6-methyl groups on a benzene ring attached to the nicotinamide scaffold can enhance

antifungal activity.[4]

Comparative Fungicidal Activity Data
The following table summarizes the fungicidal activity of selected chloro-nicotinamide

derivatives from various studies. It is important to note that the experimental conditions and

fungal species tested differ between studies, making direct comparisons challenging.
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Compound ID Structure Target Fungus
Activity Metric
(EC₅₀ or %
inhibition)

Reference

4f

5,6-dichloro-N-

(thiophen-2-

yl)nicotinamide

Cucumber

downy mildew

EC₅₀ = 1.96

mg/L
[2]

7a

N-(4-chloro-6-

methyl-

phenyl)-2-(1,3,4-

oxadiazol-2-

yl)nicotinamide

Gibberella zeae
55.2% inhibition

at 50 µg/mL
[4]

9a

N-(4-chloro-6-

methyl-

phenyl)-2-(5-

(dimethylamino)-

1,3,4-oxadiazol-

2-yl)nicotinamide

Fusarium

oxysporum

63.2% inhibition

at 50 µg/mL
[4]

(S)-3i

(S)-2-(2-

chloronicotinami

do)propyl 2-

methylbenzoate

Botryosphaeria

berengriana

EC₅₀ = 6.68

µg/mL

Insecticidal Activity of Chloro-Dimethylnicotinamide
Analogs
Chloronicotinyl insecticides are a significant class of agrochemicals that act on the central

nervous system of insects. Their mode of action involves the irreversible blockage of

postsynaptic nicotinic acetylcholine receptors (nAChRs), leading to hyperexcitation, paralysis,

and death of the insect.[5]

Key SAR Insights for Insecticidal Activity:
Chloropyridyl Moiety: The 6-chloro-3-pyridyl moiety is a key pharmacophore for high

insecticidal activity in the neonicotinoid class, which includes imidacloprid.[6] This structural
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feature is crucial for the selective targeting of insect nAChRs.[6]

Systemic Properties: The physicochemical properties conferred by the chloro and methyl

groups can influence the systemic uptake and translocation of the insecticide within the

plant, which is a desirable trait for controlling phloem-feeding insects.

Mechanism of Action: Chloronicotinyl Insecticides
The signaling pathway affected by chloronicotinyl insecticides is the cholinergic

neurotransmission pathway.
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Mechanism of action for chloronicotinyl insecticides.

Herbicidal Activity of Chloro-Dimethylnicotinamide
Analogs
Nicotinic acid derivatives have also been explored for their herbicidal properties. The

introduction of a chloro group on the pyridine ring is a common feature in many herbicidally

active compounds.

Key SAR Insights for Herbicidal Activity:
2-Chloro Substitution: A 2-chloro substituent on the nicotinamide ring is frequently found in

herbicidally active molecules.[7]

N-Substitution: The nature of the substituent on the amide nitrogen plays a crucial role. In a

study of N-(arylmethoxy)-2-chloronicotinamides, a 3,4-dichlorobenzyl group on the oxygen of

the N-oxyamide moiety resulted in excellent herbicidal activity against duckweed.[7]
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Comparative Herbicidal Activity Data
The following table presents data on the herbicidal activity of selected 2-chloronicotinamide

derivatives.

Compound ID Structure Target Weed
Activity Metric
(IC₅₀)

Reference

5f

2-chloro-N-((3,4-

dichlorobenzyl)o

xy)nicotinamide

Lemna

paucicostata

(duckweed)

7.8 µM [7]

Clomazone
(Commercial

Herbicide)

Lemna

paucicostata

(duckweed)

125 µM [7]

Propanil
(Commercial

Herbicide)

Lemna

paucicostata

(duckweed)

2 µM [7]

Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results.

The following are generalized methodologies for the synthesis and biological evaluation of

chloro-dimethylnicotinamides based on common practices in the cited literature.

General Synthesis of Chloro-Dimethylnicotinamides
A common route for the synthesis of N,N-dimethylnicotinamides involves the reaction of a

corresponding nicotinoyl chloride with dimethylamine.
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Synthesis of Chloro-Dimethylnicotinamide

Chloro-substituted
Nicotinic Acid

Chloro-substituted
Nicotinoyl Chloride
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Thionyl Chloride (SOCl₂) or
Oxalyl Chloride ((COCl)₂)

Chloro-Dimethylnicotinamide

Amidation

Dimethylamine ((CH₃)₂NH)
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General synthetic workflow for chloro-dimethylnicotinamides.

Procedure:

Chlorination: The chloro-substituted nicotinic acid is refluxed with an excess of a chlorinating

agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding nicotinoyl chloride.

The excess chlorinating agent is typically removed under reduced pressure.

Amidation: The resulting crude nicotinoyl chloride is dissolved in a suitable aprotic solvent

(e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. An excess of

dimethylamine, often in the presence of a base like triethylamine to scavenge the HCl

produced, is added dropwise. The reaction mixture is stirred at room temperature until

completion.

Work-up and Purification: The reaction mixture is washed with water and brine. The organic

layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is

then purified by column chromatography on silica gel or by recrystallization to afford the pure
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chloro-dimethylnicotinamide. A patent describes a method for preparing 2-chloro-N,N-

dimethylnicotinamide from 2-chloro-3-trichloromethylpyridine and dimethylamine in water.[8]

In Vitro Fungicidal Activity Assay (Mycelial Growth
Inhibition)
This assay is commonly used to determine the direct antifungal activity of compounds.[1]

Procedure:

Preparation of Fungal Strains and Compounds: Phytopathogenic fungi are cultured on potato

dextrose agar (PDA) at a suitable temperature (e.g., 27 ± 1°C) to obtain fresh mycelium.[1]

The test compounds are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create

stock solutions.

Assay Plate Preparation: The stock solutions are diluted to various concentrations and

added to molten PDA medium. The final concentration of DMSO is kept low (e.g., <1%) to

avoid inhibiting fungal growth. The mixture is then poured into Petri dishes.

Inoculation and Incubation: A mycelial plug of a specific diameter (e.g., 5 mm) from the edge

of an actively growing fungal colony is placed in the center of each agar plate. The plates are

then incubated at the optimal growth temperature for the specific fungus.

Data Analysis: The diameter of the fungal colony is measured after a specific incubation

period (e.g., 48-72 hours). The percentage of mycelial growth inhibition is calculated relative

to a control plate containing only DMSO. The EC₅₀ value (the concentration of the compound

that inhibits 50% of the mycelial growth) is then determined.

In Vivo Insecticidal Activity Assay (Leaf-Dip Bioassay)
This method is used to evaluate the efficacy of insecticides against leaf-feeding insects.

Procedure:

Preparation of Test Solutions: The chloro-dimethylnicotinamide compounds are dissolved in

a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to obtain

a series of test concentrations.
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Treatment of Leaves: Cabbage leaf discs or other suitable plant leaves are dipped into the

test solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry.

Insect Infestation: The treated leaf discs are placed in Petri dishes lined with moist filter

paper. A specific number of insect larvae (e.g., third-instar larvae of Plutella xylostella) are

introduced into each Petri dish.

Incubation and Mortality Assessment: The Petri dishes are kept under controlled conditions

of temperature, humidity, and light. The number of dead larvae is recorded at specific time

intervals (e.g., 24, 48, and 72 hours) after treatment.

Data Analysis: The mortality rates are corrected for any mortality in the control group (treated

with solvent and surfactant only) using Abbott's formula. The LC₅₀ value (the concentration of

the compound that causes 50% mortality) is calculated.

Conclusion
The structure-activity relationships of chloro-dimethylnicotinamides are complex, with the

biological activity being highly dependent on the specific substitution pattern on the

nicotinamide scaffold. The available data, synthesized in this guide, suggest that strategic

placement of chloro and dimethyl groups can lead to potent fungicidal, insecticidal, and

herbicidal agents. Further systematic studies on a focused library of chloro-

dimethylnicotinamides are warranted to fully delineate the SAR and to facilitate the design of

next-generation agrochemicals and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.jstage.jst.go.jp/article/jpestics/45/1/45_D19-061/_html/-char/en
https://www.jstage.jst.go.jp/article/jpestics/45/1/45_D19-061/_html/-char/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC3621414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3621414/
https://en.wikipedia.org/wiki/Imidacloprid
https://repository.up.ac.za/server/api/core/bitstreams/ef863959-a360-4a2c-8fb5-6fbc8bf3703d/content
https://pubmed.ncbi.nlm.nih.gov/34085526/
https://pubmed.ncbi.nlm.nih.gov/34085526/
https://pubmed.ncbi.nlm.nih.gov/34085526/
https://patents.google.com/patent/CN101693687B/en
https://patents.google.com/patent/CN101693687B/en
https://www.benchchem.com/product/b118945#structure-activity-relationship-of-chloro-dimethylnicotinamides
https://www.benchchem.com/product/b118945#structure-activity-relationship-of-chloro-dimethylnicotinamides
https://www.benchchem.com/product/b118945#structure-activity-relationship-of-chloro-dimethylnicotinamides
https://www.benchchem.com/product/b118945#structure-activity-relationship-of-chloro-dimethylnicotinamides
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b118945?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

